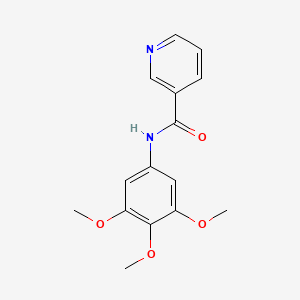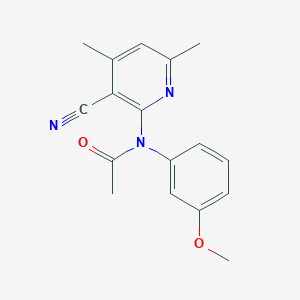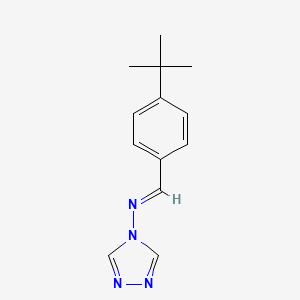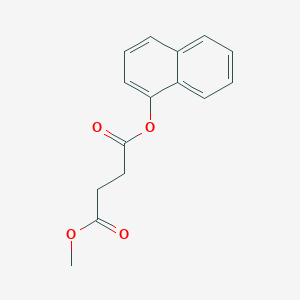
N-(3,4,5-trimethoxyphenyl)nicotinamide
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of nicotinamide derivatives, like N-(3,4,5-trimethoxyphenyl)nicotinamide, often involves the formation of analogs with varying structures. For instance, a study described the synthesis of fluorescent analogs of nicotinamide adenine dinucleotide, a coenzyme form of nicotinamide, through the reaction of chloroacetaldehyde with the coenzyme (Barrio, Secrist, & Leonard, 1972). Additionally, a series of N-(arylmethoxy)-2-chloronicotinamides were synthesized from nicotinic acid, demonstrating the versatility in the chemical modification of nicotinamide (Yu, Wang, Bajsa-Hirschel, Cantrell, Duke, & Liu, 2021).
Molecular Structure Analysis
The molecular structure of nicotinamide derivatives like this compound can be complex. For instance, the structure-activity relationships of various nicotinamide derivatives were explored to understand their biochemical properties and interactions (Neelakantan, Wang, Vance, Hommel, McHardy, & Watowich, 2017).
Chemical Reactions and Properties
Nicotinamide derivatives undergo various chemical reactions, reflecting their diverse properties. For example, a study discussed the conversion of nicotinic acid and nicotinamide to derivatives of N-methyl-2-pyridone by methylation and oxidation (Holman & Wiegand, 1948). These reactions are crucial in understanding the chemical behavior of nicotinamide derivatives.
Physical Properties Analysis
The physical properties of nicotinamide derivatives are important in determining their potential applications. A study on the self-association of nicotinamide in aqueous solutions using light-scattering and vapor pressure osmometry is an example of investigating the physical properties of nicotinamide and its derivatives (Coffman & Kildsig, 1996).
Chemical Properties Analysis
The chemical properties of nicotinamide derivatives, such as their reactivity and stability, are influenced by their molecular structure. The study of nicotinamide derivatives as gastric H+/K(+)-ATPase inhibitors demonstrated the exploration of their chemical properties for potential therapeutic applications (Terauchi, Tanitame, Tada, Nakamura, Seto, & Nishikawa, 1997).
Applications De Recherche Scientifique
Stem Cell Applications
Nicotinamide has been found to promote cell survival and differentiation in human pluripotent stem cells. It acts as an inhibitor of multiple kinases, including ROCK and casein kinase 1, leading to improved cell survival after individualization. This characteristic of nicotinamide is significant in the development of stem cell applications and disease treatments (Meng et al., 2018).
Tumor Oxygenation
Research indicates that nicotinamide can impact the microregional heterogeneity of oxygen delivery within tumors. In murine squamous cell tumors, it reduced the amount of acute hypoxia, potentially impacting radiation therapy effectiveness (Chaplin et al., 1990).
NMR Hyperpolarization
Nicotinamide-1-15N has been synthesized for NMR hyperpolarization using parahydrogen gas, significantly increasing detection sensitivity. This makes it a potential tool for probing metabolic processes in vivo in future studies (Shchepin et al., 2016).
Fluorescent Analog
A fluorescent analog of nicotinamide adenine dinucleotide has been developed. This analog showed activity as a substitute for NAD+ in various dehydrogenase-catalyzed reactions, indicating its potential in biochemical research (Barrio et al., 1972).
Clinical Applications
Nicotinamide influences oxidative stress and modulates pathways tied to cellular survival and death. Its impacts on physiology and potential therapeutic applications in immune system dysfunction, diabetes, and aging-related diseases have been highlighted (Maiese et al., 2009).
Cancer Chemoprevention
There is evidence suggesting that nicotinamide plays a role in cancer prevention and therapy. Clinical trials have confirmed its efficacy for non-melanoma skin cancer chemoprevention and as an adjunct in radiotherapy against various cancers (Nikas et al., 2020).
Neuronal Survival and Longevity
Nicotinamide is critical for modulating cellular metabolism and influencing cellular life span. It governs pathways involving mitochondrial membrane potential and transcription factors, indicating its potential in therapies against neurodegenerative disorders (Li et al., 2006).
Orientations Futures
The TMP group, present in “N-(3,4,5-trimethoxyphenyl)nicotinamide”, has been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties, thereby expanding their therapeutic scope . This suggests that “this compound” and similar compounds could have potential applications in various biomedical fields.
Mécanisme D'action
Target of Action
The primary target of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is tubulin , a protein that forms the cytoskeleton of cells . Tubulin is crucial for cell division, and its disruption can lead to cell cycle arrest and apoptosis .
Mode of Action
N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide interacts with tubulin at the colchicine binding site (CBS) . This interaction destabilizes microtubules, inhibiting their polymerization and disrupting the cell’s cytoskeleton . The compound’s 3,4,5-trimethoxyphenyl fragment forms hydrophobic interactions in the intradimeric space and anchors between the S8 and S9 sheets, H8 helix, and T7 loop .
Biochemical Pathways
The disruption of microtubule dynamics affects various biochemical pathways. It leads to G2/M cell cycle arrest , preventing the cell from dividing . This disruption can also trigger apoptosis, leading to cell death .
Result of Action
The result of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide’s action is the inhibition of cell division and the induction of apoptosis . This makes it a potential candidate for anticancer therapy, as it can selectively target rapidly dividing cancer cells .
Analyse Biochimique
Biochemical Properties
The N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide compound interacts with various enzymes, proteins, and other biomolecules. The Trimethoxyphenyl (TMP) group, which is part of this compound, serves as a pharmacophore in numerous potent agents exhibiting diverse bioactivity effects . The compounds containing the TMP group have displayed notable anti-cancer effects by effectively inhibiting tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .
Cellular Effects
N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide has been evaluated for its in vitro cytotoxicity against human colon cancer cells HCT-116 . Most of these C-6 substituted pyridone derivatives showed moderate antiproliferative activity . The compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The preliminary SAR indicated that the conformationally restricted pyridones exhibited more potent cytotoxicity than the flexible counterparts . In addition, cell cycle analysis of the selected compounds showed a G2/M arrest, suggesting a possible antitubulin mechanism for these novel pyridone derivatives .
Propriétés
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4/c1-19-12-7-11(8-13(20-2)14(12)21-3)17-15(18)10-5-4-6-16-9-10/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVHWYWXRMXHQJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[(5-methyl-2-pyrazinyl)methyl]-3-(1-methyl-1H-pyrrol-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B5531325.png)

![N-(2-{[6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5531358.png)
![1-(4-chlorophenyl)-5-methyl-4-[3-(methylthio)propanoyl]-2-piperazinone](/img/structure/B5531361.png)
![7-[(6-methoxy-2,3-dihydro-1H-inden-5-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5531364.png)

![tert-butyl [(2-methyl-4-phenyl-3-pyridinyl)carbonyl]carbamate](/img/structure/B5531392.png)
![(3R)-1-{[2-(3-chlorophenyl)-5,8-dimethoxy-3-quinolinyl]methyl}-3-pyrrolidinol](/img/structure/B5531396.png)
![3-{5-[2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)-1H-imidazol-1-yl]-1H-benzimidazol-1-yl}-1-propanol dihydrochloride](/img/structure/B5531403.png)
![N-cyclohexyl-N'-[2-(1H-indol-3-yl)ethyl]thiourea](/img/structure/B5531412.png)

![1-[5-hydroxy-2-methyl-2-(4-methyl-3-penten-1-yl)-2H-chromen-6-yl]ethanone](/img/structure/B5531421.png)
![1,3-dimethyl-5-(2-{4-[(3-methylphenyl)thio]-1-piperidinyl}-2-oxoethyl)-2,4-imidazolidinedione](/img/structure/B5531423.png)
